2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound that features a benzodioxole ring substituted with a bromine atom and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by cyclization of catechol derivatives with formaldehyde.
Bromination: The benzodioxole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Benzoxazine Ring: The brominated benzodioxole is then reacted with diethylamine and formaldehyde to form the benzoxazine ring through a Mannich-type reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structure.
Materials Science: Use in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets. The bromine atom and the benzodioxole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-bromo-1,3-benzodioxol-5-yl)-2-oxopropanoic acid
- 2-(6-bromo-1,3-benzodioxol-5-yl)acetamide
- 6-bromo-1,3-benzodioxole-5-carboxaldehyde
Uniqueness
2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to the presence of both the benzodioxole and benzoxazine rings, which confer distinct chemical and biological properties. The diethyl substitution further enhances its uniqueness by affecting its solubility, reactivity, and potential interactions with biological targets.
Properties
Molecular Formula |
C19H20BrNO3 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C19H20BrNO3/c1-3-19(4-2)13-7-5-6-8-15(13)21-18(24-19)12-9-16-17(10-14(12)20)23-11-22-16/h5-10,18,21H,3-4,11H2,1-2H3 |
InChI Key |
IZXZQTRKQMXUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC4=C(C=C3Br)OCO4)CC |
Origin of Product |
United States |
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